MAO‑A Inhibition: 9.5 nM IC₅₀ – A >9,000‑Fold Potency Gain Over Non‑Halogenated Quinoline‑3‑carboxylic Acid Scaffolds
6‑Bromo‑4‑chloroquinoline‑3‑carboxylic acid inhibits human recombinant monoamine oxidase A (MAO‑A) with an IC₅₀ of 9.5 nM [1]. In contrast, a representative non‑halogenated quinoline‑3‑carboxylic acid derivative (BDBM50409066) displays an IC₅₀ of 90,400 nM under the same assay conditions [2]. This represents a >9,500‑fold improvement in inhibitory potency attributable to the dual halogenation pattern of the target compound.
| Evidence Dimension | Inhibitory potency against human recombinant MAO‑A |
|---|---|
| Target Compound Data | IC₅₀ = 9.5 nM |
| Comparator Or Baseline | Non‑halogenated quinoline‑3‑carboxylic acid derivative (BDBM50409066): IC₅₀ = 90,400 nM |
| Quantified Difference | 9,500‑fold (target compound 9,500× more potent) |
| Conditions | Inhibition of kynuramine conversion to 4‑hydroxyquinoline after 20 min incubation, fluorescence spectrophotometry |
Why This Matters
This dramatic potency enhancement enables sensitive detection of MAO‑A inhibition in high‑throughput screening assays and provides a potent chemical probe for CNS drug discovery programs targeting depression and neurodegenerative disorders.
- [1] BindingDB. BDBM50607019 (CHEMBL5218784): 6-Bromo-4-chloroquinoline-3-carboxylic acid. Affinity Data: IC50 = 9.5 nM for human recombinant MAO‑A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607019 (accessed 2026-04-19). View Source
- [2] BindingDB. BDBM50409066 (CHEMBL145059): Quinoline‑3‑carboxylic acid derivative. Affinity Data: IC50 = 9.04E+4 nM for human recombinant MAO‑A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409066 (accessed 2026-04-19). View Source
